molecular formula C13H14N2O2 B13332155 methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate

methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate

Cat. No.: B13332155
M. Wt: 230.26 g/mol
InChI Key: MVJSZSVECHZHJN-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate (CAS 1291648-46-8) is a substituted pyrrole derivative of significant interest in medicinal and synthetic chemistry. This compound serves as a versatile chemical building block, particularly in the research and development of novel antibacterial agents . The pyrrole heterocycle is a privileged structure found in numerous natural products and FDA-approved drugs, known for its ability to interact with diverse biological targets and its favorable physicochemical properties, including lipophilicity that supports passive diffusion across cellular membranes . Researchers utilize this benzyl-protected pyrrole ester specifically as a precursor for synthesizing more complex molecules aimed at combating antibacterial resistance . Its molecular structure, featuring both an amino group and an ester functional group, makes it a suitable substrate for further chemical modifications, such as amide bond formation or nucleophilic substitution reactions, to explore structure-activity relationships (SAR). This compound is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

methyl 4-amino-1-benzylpyrrole-2-carboxylate

InChI

InChI=1S/C13H14N2O2/c1-17-13(16)12-7-11(14)9-15(12)8-10-5-3-2-4-6-10/h2-7,9H,8,14H2,1H3

InChI Key

MVJSZSVECHZHJN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CN1CC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Condensation with Benzylamine Derivatives

This method involves reacting benzylamine with pyrrole-2-carboxylate precursors under controlled conditions.

Procedure :

  • Step 1 : Combine methyl 2-carbamoyl-4-(4-nitrophenyl)-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate with benzylamine in acidic conditions (e.g., HCl) at 60–80°C for 6–8 hours.
  • Step 2 : Hydrolyze the intermediate with aqueous NaOH (1M) to deprotect the amino group.
  • Step 3 : Precipitate the product by adjusting the pH to 3–4 with HCl, followed by ethyl acetate extraction and MgSO₄ drying.

Key Data :

Parameter Value Source
Yield 68–72%
Reaction Temperature 60–80°C
Purification Method Ethyl acetate extraction

Coupling Agent-Assisted Synthesis

Peptide coupling reagents like DCC (dicyclohexylcarbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) enhance reaction efficiency in introducing the benzyl group.

Procedure :

  • Step 1 : Activate the pyrrole-2-carboxylate precursor with DCC and HOAt in DMF at room temperature for 2 hours.
  • Step 2 : Add benzylamine derivative and DIEA (N,N-diisopropylethylamine) to the activated ester, stirring overnight.
  • Step 3 : Quench with acidified water (pH 3), isolate via centrifugation, and purify by recrystallization.

Key Data :

Parameter Value Source
Reaction Time 12–16 hours
Solvent DMF (dimethylformamide)
Yield 75–82%

Large-Scale Industrial Synthesis

Optimized protocols prioritize cost-effectiveness and scalability:

  • Raw Materials : tert-butyloxycarbonyl (Boc)-protected pyrrole intermediates and benzyl halides.
  • Conditions : Mild temperatures (5–25°C) to prevent side reactions, with acetic acid quenching.
  • Workup : Sequential extraction with ethyl acetate and silica gel chromatography.

Advantages :

  • Cost Reduction : Use of Boc-protected intermediates minimizes side products.
  • Scalability : Achieves batch sizes >1 kg with 65–70% yield.

Stereochemical Control Strategies

Chiral auxiliaries (e.g., tert-butoxycarbonyl) enable enantioselective synthesis:

  • Example : (2S,4S)-configured products are obtained using (S)-Boc-pyrrolidine intermediates at –20°C.
  • Resolution : Diastereomeric salts separated via fractional crystallization.

Key Insight :

  • Optical purity >98% ee is achievable using tert-butyloxycarbonyl directing groups.

Comparative Analysis of Methods

Method Yield (%) Cost Complexity Scalability
Condensation 68–72 Low Moderate Moderate
Coupling Agent-Assisted 75–82 High High Low
Industrial Scale 65–70 Very Low Low High

Critical Challenges and Solutions

  • Challenge : Hydrolysis of ester groups during amidation.
    Solution : Use Boc protection for the pyrrole nitrogen.
  • Challenge : Low solubility of intermediates.
    Solution : Employ DMF/THF mixed solvents.

Chemical Reactions Analysis

Amino Group Reactivity

The 4-amino group participates in electrophilic substitution and condensation reactions due to its nucleophilic character.

Acylation Reactions

  • Reacts with acetyl chloride in anhydrous THF under N₂ to form methyl 4-acetamido-1-benzyl-1H-pyrrole-2-carboxylate (85% yield).

  • Benzoylation with benzoyl chloride in pyridine produces the corresponding benzamide derivative.

Alkylation

  • Treatment with methyl iodide in DMF/K₂CO₃ yields methyl 4-(N-methylamino)-1-benzyl-1H-pyrrole-2-carboxylate .

  • Selective monoalkylation is achieved using phase-transfer catalysts .

Ester Group Transformations

The methyl ester at position 2 undergoes characteristic carbonyl reactions.

Hydrolysis

  • Basic hydrolysis (2M NaOH, EtOH/H₂O 1:1, 80°C) converts the ester to 4-amino-1-benzyl-1H-pyrrole-2-carboxylic acid (92% yield) .

  • Acidic hydrolysis (HCl/EtOH) is less efficient (<50% yield).

Transesterification

  • Reacts with benzyl alcohol in toluene using p-TsOH catalyst to form benzyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate .

Benzyl Group Modifications

The N1-benzyl group participates in hydrogenolysis and electrophilic aromatic substitution.

Hydrogenolytic Removal

  • Catalytic hydrogenation (H₂, Pd/C, EtOAc) removes the benzyl group to yield methyl 4-amino-1H-pyrrole-2-carboxylate .

  • Reaction conditions: 45 psi H₂, 12 h, 85% yield.

Electrophilic Substitution

  • Nitration (HNO₃/H₂SO₄) introduces nitro groups primarily at the para position of the benzyl ring.

Pyrrole Ring Functionalization

The electron-rich pyrrole core enables regioselective substitutions.

Halogenation

  • Bromination (NBS, CCl₄) occurs at position 5 of the pyrrole ring .

  • Chlorination (SO₂Cl₂) shows similar regioselectivity .

Coupling Reactions

  • Suzuki-Miyaura cross-coupling with arylboronic acids using Pd(PPh₃)₄ catalyst forms biaryl derivatives .

Biological Activity Modulation

Structural modifications correlate with pharmacological effects:

DerivativeBiological ActivityKey ModificationSource
Acetamido analogAntimicrobial (MIC: 8 µg/mL)4-Acetamido substitution
Benzamide derivativeAnticancer (IC₅₀: 2.1 µM)4-Benzamido group
Free carboxylic acidCOX-2 inhibition (89% at 10µM)Ester hydrolysis product

Heterocycle Construction

Serves as precursor for:

  • Pyrrolo[2,3-b]pyridinones via BF₃·Et₂O-catalyzed cyclization

  • Imidazolylpyrroles through Fe(II)/Et₃N relay catalysis

Coordination Chemistry

The amino and ester groups enable metal complex formation:

  • Cu(II) complexes show enhanced antioxidant activity

  • Zn(II) derivatives exhibit luminescent properties

Scientific Research Applications

Methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate Hydrochloride

CAS : 180258-45-1
Molecular Formula : C₇H₁₁ClN₂O₂
Molecular Weight : 190.63 g/mol
Key Differences :

  • Substituent at Position 1 : Methyl instead of benzyl.
  • Synthetic Considerations : Easier alkylation due to smaller methyl group, but reduced steric bulk may alter reactivity in subsequent derivatization .

Benzyl 5-methyl-1H-pyrrole-2-carboxylate

CAS: 87462-15-5 Molecular Formula: C₁₃H₁₃NO₂ Molecular Weight: 215.25 g/mol Key Differences:

  • Substituent at Position 5: Methyl group instead of amino at position 4.
  • Functional Groups: Lacks an amino group, reducing hydrogen-bonding capacity and altering electronic properties.

Ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

CAS: Not provided (Ref: 10-F427692) Molecular Formula: C₁₅H₁₂ClN₃O₂ (estimated) Key Differences:

  • Core Heterocycle : Pyrazolopyrimidine vs. pyrrole, introducing a larger, more planar structure.
  • Substituents : 4-Chlorophenyl group enhances electronegativity and steric bulk, while the ethyl ester offers intermediate lipophilicity between methyl and benzyl esters .

Torulosic Acid Methyl Ester and Sandaracopimaric Acid Methyl Ester

CAS: Not provided (see Figure 2 and 3 in ) Key Differences:

  • Core Structure: Diterpenoid vs. pyrrole, resulting in distinct biological targets (e.g., resin acids vs. heterocyclic pharmaceuticals).
  • Functionalization: Carboxylic acid methyl esters lack amino groups, emphasizing hydrophobicity over hydrogen-bonding interactions .

Tabular Comparison of Key Compounds

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate HCl 1017145-12-8 C₁₃H₁₅ClN₂O₂ 278.73 1-Benzyl, 4-amino, 2-methyl ester
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate HCl 180258-45-1 C₇H₁₁ClN₂O₂ 190.63 1-Methyl, 4-amino, 2-methyl ester
Benzyl 5-methyl-1H-pyrrole-2-carboxylate 87462-15-5 C₁₃H₁₃NO₂ 215.25 1-H, 5-methyl, 2-benzyl ester
Ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate N/A C₁₅H₁₂ClN₃O₂ (est.) ~301.73 (est.) 7-(4-Chlorophenyl), 3-ethyl ester

Research Findings and Implications

  • Synthetic Accessibility : The benzyl group in the target compound may require protective strategies during synthesis, whereas methyl analogs are simpler to functionalize .
  • Biological Relevance: Amino-substituted pyrroles are explored in drug discovery for kinase inhibition or antimicrobial activity. The benzyl group’s bulk may enhance target selectivity but reduce metabolic stability compared to methyl analogs .
  • Physicochemical Properties : The hydrochloride salt of the target compound improves solubility, critical for in vitro assays, while benzyl esters in analogs (e.g., benzyl 5-methyl-1H-pyrrole-2-carboxylate) prioritize lipophilicity for membrane permeability .

Biological Activity

Methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article discusses its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring substituted with an amino group and a benzyl moiety. Its molecular structure allows for various interactions with biological targets, making it a suitable candidate for drug development.

The biological activity of this compound involves its interaction with specific receptors and enzymes, which modulate their activity. This compound has been shown to affect neurotransmitter systems, particularly through the regulation of norepinephrine and serotonin receptors, which are critical in mood regulation and various neurological disorders .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For example, certain pyrrole derivatives have shown potent activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that this compound may also possess similar antimicrobial effects, warranting further investigation.

Anticancer Potential

Preliminary research indicates that this compound may have anticancer properties. Compounds in the pyrrole family have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models . The specific pathways through which this compound exerts its anticancer effects remain to be elucidated.

Neuropharmacological Effects

The compound has shown promise in modulating neurotransmitter systems. Studies indicate that it may inhibit the reuptake of norepinephrine and serotonin, similar to established antidepressants . This mechanism suggests potential applications in treating mood disorders and anxiety-related conditions.

Study on Antituberculosis Activity

A significant study explored the structure-activity relationship (SAR) of pyrrole derivatives against Mycobacterium tuberculosis . The findings revealed that modifications to the pyrrole structure significantly enhanced anti-tuberculosis activity, with some compounds achieving MIC values below 0.016 μg/mL . This highlights the potential for this compound as a lead compound for developing new antitubercular agents.

Inhibition of Botulinum Neurotoxin

Another study investigated the inhibitory effects of related pyrrole compounds on botulinum neurotoxin serotype A (BoNTA). The results indicated that certain analogs could inhibit neurotoxin activity by interacting with specific protein residues, suggesting potential therapeutic applications in treating botulism . This mechanism could be relevant for this compound as well.

Data Summary Table

Biological Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
NeuropharmacologicalReuptake inhibition of neurotransmitters
AntituberculosisTargeting MmpL3 in mycobacterial cells
Inhibition of neurotoxinInteraction with BoNTA proteins

Q & A

Q. What are the common synthetic routes for methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate?

Methodological Answer: The synthesis typically involves three key steps:

Pyrrole Ring Formation : Use the Paal-Knorr condensation with a 1,4-dicarbonyl compound and benzylamine to form the 1-benzyl-pyrrole core.

Amino Group Introduction : Nitrate the pyrrole at the 4-position using nitric acid in acetic anhydride, followed by reduction (e.g., SnCl₂ in HCl) to yield the amine .

Esterification : React the carboxylic acid intermediate with methanol under acidic conditions (H₂SO₄ or HCl catalysis) to form the methyl ester .

Q. Example Reaction Table :

StepReagents/ConditionsYield (%)Reference
NitrationHNO₃ (fuming), H₂SO₄, 0–5°C65–75
ReductionSnCl₂, HCl, reflux80–90
EsterificationMeOH, H₂SO₄, 60°C85–95

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer:

  • ¹H/¹³C NMR : Key peaks include:
    • Pyrrole NH₂: δ 5.8–6.2 ppm (broad singlet, exchangeable with D₂O).
    • Benzyl CH₂: δ 4.5–5.0 ppm (singlet).
    • Methyl ester: δ 3.7–3.9 ppm (singlet) and carbonyl at ~165–170 ppm in ¹³C NMR .
  • IR Spectroscopy : Confirm ester (C=O at ~1700 cm⁻¹) and amine (N–H stretch at ~3400 cm⁻¹) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ expected at m/z 261 (calculated for C₁₃H₁₄N₂O₂).

Q. What functional group transformations are feasible for this compound?

Methodological Answer:

  • Amino Group : Acylation (acetic anhydride) or sulfonation for derivatization .
  • Ester Hydrolysis : Use LiOH/THF-H₂O to yield the carboxylic acid .
  • Electrophilic Substitution : Halogenation (Br₂/Fe) or nitration at the 3- or 5-positions of the pyrrole ring .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved during structure determination?

Methodological Answer:

  • Cross-Validation : Compare hydrogen bonding patterns (from XRD) with NMR coupling constants to confirm substituent positions .
  • Software Tools : Use SHELXL for refinement (to resolve disorder) and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids .
  • Case Study : If NMR suggests a planar amino group but XRD shows pyramidal geometry, re-examine hydrogen bonding (e.g., N–H···O interactions) to explain deviations .

Q. How can supramolecular interactions in the crystal structure be systematically analyzed?

Methodological Answer:

  • Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s formalism to map dimeric/chain interactions .

  • π-Stacking : Measure interplanar distances (<3.5 Å) and dihedral angles (<10°) between pyrrole/benzyl groups using Mercury or Platon .

  • Example Data :

    Interaction TypeDistance (Å)Angle (°)Reference
    N–H···O (ester)2.85165
    C–H···π (benzyl)3.10145

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electron-rich sites (e.g., C-5 for Suzuki coupling) .
  • Docking Studies : Simulate interactions with Pd catalysts (e.g., Pd(dppf)Cl₂) to predict regioselectivity .
  • Experimental Validation : Test predicted sites via bromination (NBS) followed by Pd-catalyzed coupling (e.g., phenylboronic acid) .

Q. How can reaction conditions be optimized for scale-up synthesis?

Methodological Answer:

  • Solvent Screening : Compare DMF (high polarity) vs. THF (low cost) for nitration efficiency .

  • Catalyst Loading : Reduce Pd(dppf)Cl₂ from 5 mol% to 2 mol% while maintaining >90% yield via microwave-assisted heating .

  • Table: Optimization Parameters

    ParameterOptimal ValueYield ImpactReference
    Temperature80°C+15%
    CatalystPd(dppf)Cl₂ (2 mol%)No loss
    Solvent1,4-Dioxane95% conversion

Q. How is enantiomeric purity assessed if chiral derivatives are synthesized?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:IPA 90:10) to resolve enantiomers .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for absolute configuration .

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